

Spectroscopic Profile of 1-(4-Fluoro-3-methoxyphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Fluoro-3-methoxyphenyl)ethanone

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This technical guide provides a comprehensive overview of the spectral data for the compound **1-(4-Fluoro-3-methoxyphenyl)ethanone**, also known as 4'-Fluoro-3'-methoxyacetophenone. The structural and analytical data presented herein are essential for its identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and material science. While experimental spectra for this specific compound are not widely available in public databases, this guide presents predicted data based on established spectroscopic principles and available data for structurally related compounds.

Chemical Structure and Properties

- IUPAC Name: **1-(4-Fluoro-3-methoxyphenyl)ethanone**
- Synonyms: 4'-Fluoro-3'-methoxyacetophenone
- CAS Number: 64287-19-0
- Molecular Formula: C₉H₉FO₂
- Molecular Weight: 168.17 g/mol

Predicted ^1H NMR Spectral Data

The ^1H Nuclear Magnetic Resonance (NMR) spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ^1H NMR data for **1-(4-Fluoro-3-methoxyphenyl)ethanone** in a deuterated chloroform (CDCl_3) solvent is summarized in the table below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.6 - 7.7	dd	1H	H-6
~7.4 - 7.5	m	1H	H-2
~7.1 - 7.2	t	1H	H-5
~3.9	s	3H	-OCH ₃
~2.6	s	3H	-COCH ₃

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). The coupling constants (J) for the aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in **1-(4-Fluoro-3-methoxyphenyl)ethanone** are presented below.

Chemical Shift (δ , ppm)	Assignment
~196	C=O
~158 (d, $^1J_{CF} \approx 250$ Hz)	C-4
~148	C-3
~131	C-1
~125	C-6
~115 (d, $^2J_{CF} \approx 20$ Hz)	C-5
~113	C-2
~56	-OCH ₃
~26	-COCH ₃

Note: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant ($^1J_{CF}$), and adjacent carbons will show smaller two- and three-bond couplings.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **1-(4-Fluoro-3-methoxyphenyl)ethanone** are listed in the following table.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2960	Medium	Aliphatic C-H Stretch (-CH ₃)
~1680	Strong	C=O Stretch (Aryl ketone)
~1600, ~1500	Medium-Strong	Aromatic C=C Stretch
~1270	Strong	Aryl C-O Stretch (Asymmetric)
~1250	Strong	C-F Stretch
~1020	Medium	Aryl C-O Stretch (Symmetric)

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-(4-Fluoro-3-methoxyphenyl)ethanone**, the following key fragments are expected in an electron ionization (EI) mass spectrum:

- Molecular Ion (M⁺): m/z = 168
- Base Peak: m/z = 153 (loss of -CH₃)
- Other Fragments:
 - m/z = 125 (loss of -COCH₃)
 - m/z = 97 (fragmentation of the aromatic ring)

Experimental Protocols

The following are general protocols for the acquisition of spectral data for an organic compound like **1-(4-Fluoro-3-methoxyphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans will be required compared to ^1H NMR.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Background Correction:** A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

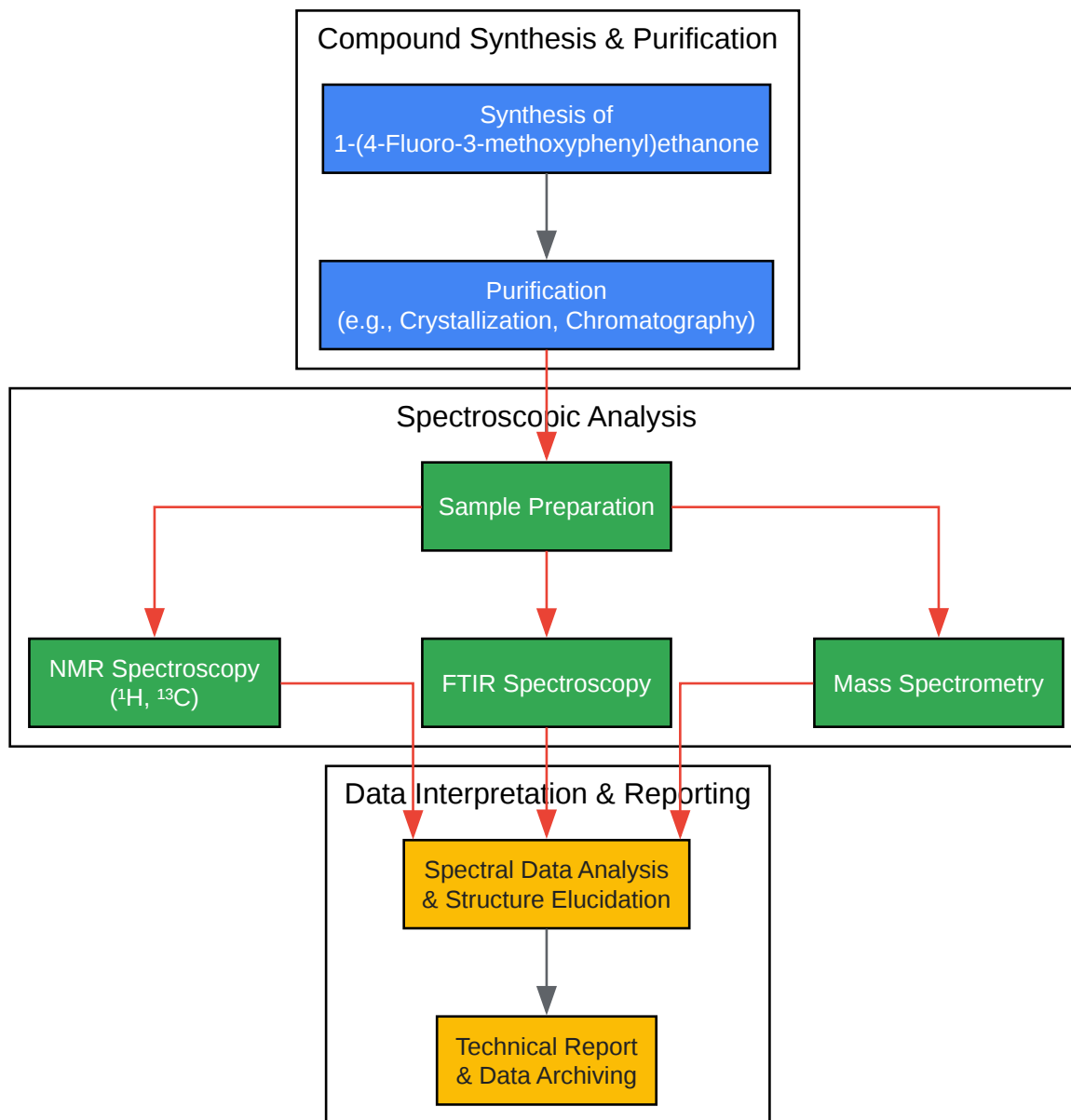
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Workflow for Spectroscopic Analysis of 1-(4-Fluoro-3-methoxyphenyl)ethanone



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1-(4-Fluoro-3-methoxyphenyl)ethanone**.

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